molecular formula C21H19F3N2O4S2 B2377154 methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 307543-70-0

methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2377154
CAS No.: 307543-70-0
M. Wt: 484.51
InChI Key: VEXSHJNZCUGKMY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl carboxylate group at position 3 and an acetamido linker at position 2. The acetamido side chain is further connected to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the fused benzothiazine and thiophene rings may confer unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S2/c1-30-20(29)17-11-4-2-3-5-13(11)32-19(17)26-16(27)9-15-18(28)25-12-8-10(21(22,23)24)6-7-14(12)31-15/h6-8,15H,2-5,9H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXSHJNZCUGKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 1105243-94-4) is a complex organic compound with potential pharmacological applications. The trifluoromethyl group and the thiazine moiety contribute to its biological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C20H19F3N2O4S2C_{20}H_{19}F_3N_2O_4S_2 with a molecular weight of 472.5 g/mol. The structure includes multiple functional groups that are often associated with biological activity.

PropertyValue
Molecular FormulaC20H19F3N2O4S2
Molecular Weight472.5 g/mol
CAS Number1105243-94-4

Biological Activity Overview

The biological activity of this compound has been explored primarily through its structural components. Compounds containing thiazine and trifluoromethyl groups have shown a range of biological activities including:

  • Antitumor Activity : Thiazine derivatives are known for their antitumor properties. Research indicates that modifications to the thiazine structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Benzothiazine derivatives exhibit significant antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of pathogenic microorganisms .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective qualities in vitro, particularly against amyloid toxicity associated with neurodegenerative diseases .

Antitumor Activity

A study investigated the synthesis and biological evaluation of thiazine derivatives against prostate cancer cells (LNCaP). The results indicated that specific substitutions on the thiazine ring significantly affected the antitumor activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

Research focusing on benzothiazine derivatives has revealed potent antibacterial effects against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Properties

In vitro studies showed that related compounds could block toxic effects on long-term potentiation (LTP) in rat brain slices exposed to amyloid beta (Aβ), indicating potential for treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of various drugs by improving their interaction with target proteins. For instance, the presence of this group in certain analogs increased their effectiveness as inhibitors of specific enzymes involved in cancer progression .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane penetration .
  • Anticancer Activity : Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. The unique arrangement of functional groups may interact with specific biological targets involved in cancer progression .

Therapeutic Applications

Given its structural attributes and biological activities, methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate holds potential in several therapeutic areas:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this could serve as lead structures for developing new antibiotics.
  • Cancer Treatment : Its anticancer properties warrant further investigation in preclinical models to explore its efficacy and safety as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

Study ReferenceKey Findings
Investigated the synthesis of trifluoromethyl-substituted thiazines and their biological properties.
Developed a base-controlled method for synthesizing related compounds with promising antimicrobial activity.
Explored the anticancer potential of structurally similar compounds in vitro.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or its salt.

Reaction Conditions Products Mechanistic Pathway
Aqueous HCl, reflux2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b] thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid + methanolAcid-catalyzed nucleophilic acyl substitution
NaOH (aq.), heatSodium salt of the carboxylic acid + methanolBase-induced saponification

The trifluoromethyl group’s electron-withdrawing effect may slightly retard hydrolysis by destabilizing the transition state .

Amide Hydrolysis

The acetamido linker can undergo hydrolysis, though the reaction requires harsher conditions compared to esters due to resonance stabilization.

Conditions Products Notes
Concentrated HCl, prolonged reflux2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b] thiazin-2-yl)acetic acid + 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAcid-mediated cleavage of the C–N bond
LiAlH4, THFReduction to amine (unlikely due to competing ester reduction)Requires selective protection strategies

Ketone Reduction

The 3-oxo group in the benzothiazine ring can be reduced to a secondary alcohol.

Reducing Agent Product Stereochemical Outcome
NaBH4 in MeOH3-Hydroxy-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b] thiazine derivativeStereoselectivity influenced by ring conformation
BH3·THFSimilar product with potential borane complexation at sulfur sitesPossible side reactions at thiophene sulfur

Sulfur Oxidation

The tetrahydrobenzo[b]thiophene’s sulfur atom may oxidize to sulfoxide or sulfone derivatives.

Oxidizing Agent Product Reaction Control
mCPBA (meta-chloroperbenzoic acid)Sulfoxide derivativeTemperature-dependent selectivity
H2O2, acetic acidSulfone derivativeRequires excess oxidant and prolonged time

Benzothiazine Ring

  • Enolate Formation : Under basic conditions (e.g., LDA), the ketone may form an enolate, enabling alkylation or aldol condensation.

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) could attack the electron-deficient carbonyl carbon, leading to ring-opening products.

Tetrahydrobenzo[b]thiophene

  • Hydrogenation : Further saturation of the thiophene ring is unlikely due to its partial aromaticity but could be attempted under high-pressure H2 with catalysts like Pd/C.

Functional Group Interconversion

Reaction Type Example Application
TransesterificationReaction with ethanol/H+ → ethyl esterModifies solubility and bioavailability
Nucleophilic Aromatic SubstitutionReplacement of CF3 group (unlikely under standard conditions)Limited by CF3’s inertness

Comparison with Similar Compounds

Key Structural Analogues:

Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Difference: Replaces the CF₃ group at position 6 of the benzothiazine ring with a tert-butyl group.

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Difference: Features a 4-hydroxyphenyl group instead of the benzothiazine-thiophene system. Impact: The phenolic group may enhance hydrogen-bonding interactions but reduce membrane permeability compared to the CF₃-substituted target compound .

Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b)

  • Difference : Contains a pyridinylpiperazinyl acetamido side chain.
  • Impact : The basic piperazine moiety could improve solubility in acidic environments, contrasting with the neutral CF₃ group in the target compound .

Antibacterial Activity (Inferred from ):

While direct data for the target compound is unavailable, structurally related tetrahydrobenzo[b]thiophene derivatives (e.g., Compounds 23–26 in ) exhibit antibacterial activity via mechanisms involving enzyme inhibition or membrane disruption. The CF₃ group may enhance target binding through hydrophobic interactions or fluorine-specific effects (e.g., dipole interactions).

Physicochemical Properties:

Property Target Compound (Inferred) Compound 6o Compound 5b
Melting Point ~190–200°C (estimated) Not reported 189–191°C
Solubility Low in water (high lipophilicity) Moderate (polar groups) Moderate (basic piperazine)
IR Signature ~1720 cm⁻¹ (C=O), ~1660 cm⁻¹ (amide) 1724 cm⁻¹ (C=O) 1724 cm⁻¹ (C=O)

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